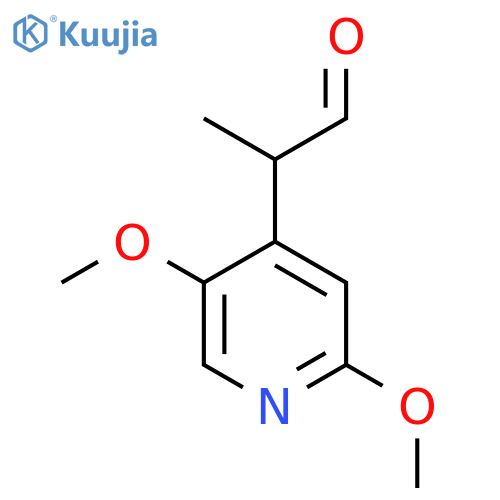Cas no 2228907-32-0 (2-(2,5-dimethoxypyridin-4-yl)propanal)

2228907-32-0 structure
商品名:2-(2,5-dimethoxypyridin-4-yl)propanal
2-(2,5-dimethoxypyridin-4-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dimethoxypyridin-4-yl)propanal
- EN300-1730711
- 2228907-32-0
-
- インチ: 1S/C10H13NO3/c1-7(6-12)8-4-10(14-3)11-5-9(8)13-2/h4-7H,1-3H3
- InChIKey: VFEWBJNZMMHDNT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(C=C1C(C=O)C)OC
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 48.4Ų
2-(2,5-dimethoxypyridin-4-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1730711-0.05g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-0.25g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-5.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 5g |
$3894.0 | 2023-06-04 | ||
| Enamine | EN300-1730711-10g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 10g |
$5774.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-10.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 10g |
$5774.0 | 2023-06-04 | ||
| Enamine | EN300-1730711-0.5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-1.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 1g |
$1343.0 | 2023-06-04 | ||
| Enamine | EN300-1730711-2.5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1730711-0.1g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.1g |
$1183.0 | 2023-09-20 |
2-(2,5-dimethoxypyridin-4-yl)propanal 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
2228907-32-0 (2-(2,5-dimethoxypyridin-4-yl)propanal) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
